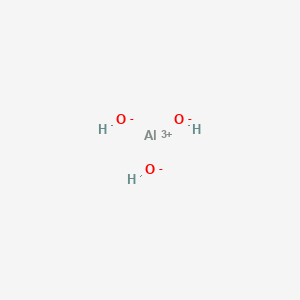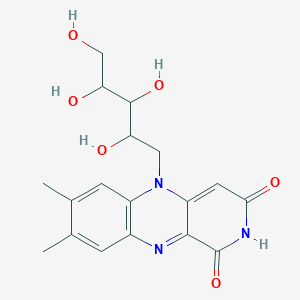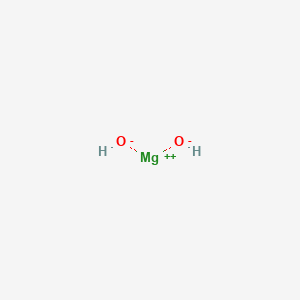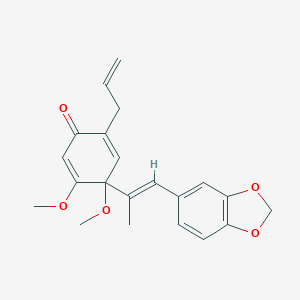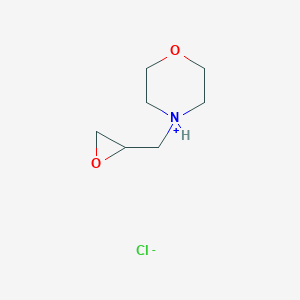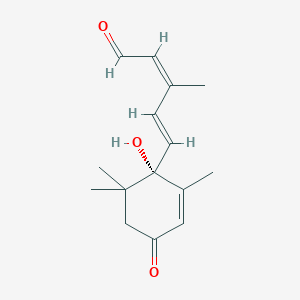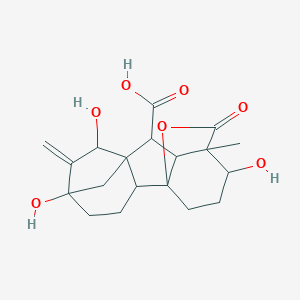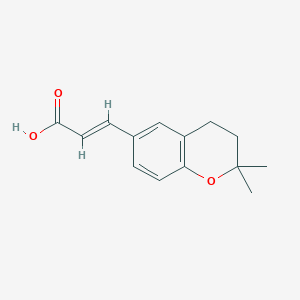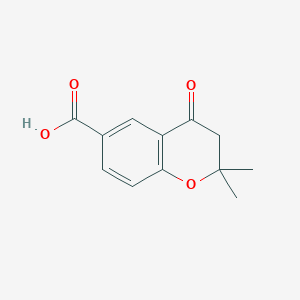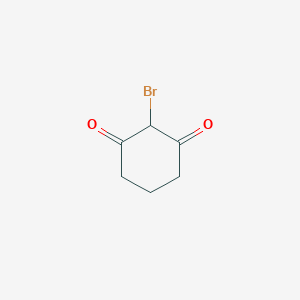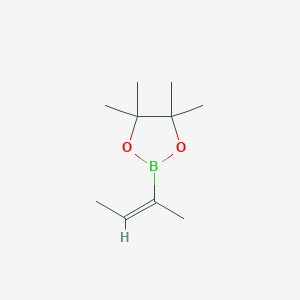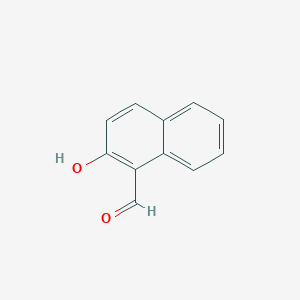
2-Hydroxy-1-Naphthaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CFL-137 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Potenzieller Therapeutikum zur Behandlung von Krebs, insbesondere nicht-kleinzelligem Lungenkrebs.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.
Wirkmechanismus
CFL-137 entfaltet seine Wirkung durch Hemmung der KRasG12C-Mutation, die eine treibende Mutation bei verschiedenen Krebsarten ist. Die Verbindung bindet kovalent an das nukleophile Cystein 12 (Cys12), das sich in der hydrophoben Switch-II-Tasche in der Nähe der orthosteren Bindungsstelle des mutierten KRas befindet . Diese Bindung stört die Signalwege, die an Zellproliferation und -überleben beteiligt sind, was zu einem verringerten Tumorwachstum führt .
Wirkmechanismus
Target of Action
2-Hydroxy-1-naphthaldehyde, also known as 1-Formyl-2-hydroxynaphthalene or 2-Hydroxynaphthyl-1-carboxaldehyde , is a versatile compound used in various chemical reactions. It is often used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors . The primary targets of 2-Hydroxy-1-naphthaldehyde are the free amino acid groups in polymers .
Mode of Action
The compound interacts with its targets through hydrogen bonding. The OH moiety in the 2-position acts as a hydrogen bond donor site, and the aldehyde group and its derivatives in the 1-position act as hydrogen bond acceptor sites . This interaction leads to changes in the molecular structure of the target, enabling the compound to perform its function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, it is involved in the excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This process is found in many organic compounds and biological systems, and it has applications in energy fuels, nonlinear optical materials, laser dye suppliers, chemosensors, and biological probes .
Pharmacokinetics
It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.
Result of Action
The result of the action of 2-Hydroxy-1-naphthaldehyde is the creation of a fluorescent signal. This is due to the compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence . This property makes it useful in the development of sensors in supramolecular chemistry and molecular recognition .
Action Environment
The action of 2-Hydroxy-1-naphthaldehyde can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place away from oxidizing agents . Additionally, it should be used only in well-ventilated areas or outdoors . These precautions help to maintain the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
2-Hydroxy-1-naphthaldehyde interacts with various biomolecules in biochemical reactions. For instance, it has been found to participate in the formation of Schiff bases through condensation with various amines . This interaction involves the formation of an imine bond, which exhibits trans-geometry and is coplanar with the aromatic moiety of the compound .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-1-naphthaldehyde involves excited-state intramolecular proton transfer (ESIPT) fluorescence . This process involves the conversion from an excited enol form to a keto form, facilitated by medium intramolecular interaction .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability in its enol form in both the ground state and excited state .
Metabolic Pathways
It is known that the compound can undergo various transformations, including the formation of Schiff bases .
Transport and Distribution
It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water .
Subcellular Localization
It is known that the compound is sensitive to air and should be stored under dry inert gas .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CFL-137 kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Naphthol mit Formaldehyd unter sauren Bedingungen, um 2-Hydroxy-1-Naphthaldehyd zu bilden . Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von CFL-137 eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
CFL-137 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CFL-137 kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion von CFL-137 kann zu Alkohol-Derivaten führen.
Substitution: Die Verbindung kann aufgrund des Vorhandenseins der Hydroxylgruppe an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole und substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Hydroxy-3-Naphthaldehyd
- 2-Hydroxy-4-Naphthaldehyd
- 2-Hydroxy-5-Naphthaldehyd
Einzigartigkeit
CFL-137 zeichnet sich durch seine potente Hemmung der KRasG12C-Mutation aus, die bei anderen ähnlichen Verbindungen nicht üblich ist. Sein einzigartiger Bindungsmechanismus und seine hohe Spezifität machen es zu einem wertvollen Werkzeug in der Krebsforschung .
Eigenschaften
IUPAC Name |
2-hydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNERMXRIPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061041 | |
| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxy-1-naphthaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
708-06-5 | |
| Record name | 2-Hydroxy-1-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-naphthaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-naphthaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FORMYL-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxy-1-naphthaldehyde has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. []
ANone: Key spectroscopic features include:
- IR: Strong band at ~1650 cm-1 due to C=O stretching, broad band near ~3050 cm-1 due to O-H stretching. [, , ]
- UV-Vis: Three characteristic bands (α, β, p) attributed to π → π* transitions and electronic transitions from HOMO to LUMO. []
A: 2-Hydroxy-1-naphthaldehyde is soluble in common organic solvents like ethanol, methanol, and diethyl ether. [] It is generally insoluble in water but may show slight solubility in hot water. []
A: Research indicates the type and position of substituents on the aromatic ring of Schiff bases derived from 2-Hydroxy-1-naphthaldehyde influence melting point trends. For example, electron-withdrawing groups like -F, -Cl, and -Br generally lead to higher melting points compared to electron-donating groups like -OCH3. The position of the substituent (ortho, meta, para) also impacts melting point, with para-substituted derivatives often exhibiting higher melting points. []
A: Yes, metal complexes anchored on supports like polyethylene glycol (PEG) or montmorillonite clay, utilizing ligands derived from 2-Hydroxy-1-naphthaldehyde, have shown potential as catalysts. The anchoring process can increase surface area, potentially enhancing catalytic activity. []
A: Yes, Density Functional Theory (DFT) has been employed to optimize the molecular structure of 2-Hydroxy-1-naphthaldehyde-based ruthenium(II) complexes. These calculations provided insights into the geometry and electronic structure of the complexes. [] Additionally, 3D molecular modeling has been used to analyze bond lengths, bond angles, and overall molecular geometry of oxoperoxomolybdenum(VI) chelates containing 2-Hydroxy-1-naphthaldehyde, aiding in structure elucidation. []
A: Research indicates that structural modifications to 2-Hydroxy-1-naphthaldehyde derivatives can significantly influence their biological activity. For example, introducing different substituents on the aromatic ring of thiosemicarbazide derivatives of 2-Hydroxy-1-naphthaldehyde demonstrated varying levels of antifungal activity against common crop pathogens. The location and type of substituent on the benzene ring directly correlated to the observed antifungal activity. []
ANone: Common techniques include:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups like C=O and O-H. UV-Vis spectroscopy helps analyze electronic transitions and complex formation. [, , , ] NMR (1H and 13C) is used to determine the structure and purity of synthesized compounds. [, , ]
- Thermal analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition patterns of complexes. [, , , ]
- Other techniques: Elemental analysis confirms the composition of synthesized compounds. [, , , , , , , , ] Molar conductance measurements provide information about the electrolytic nature of complexes. [, , ] Single-crystal X-ray diffraction provides detailed structural information about crystalline complexes. [, ]
ANone: 2-Hydroxy-1-naphthaldehyde and its derivatives have found applications in various fields, including:
- Analytical Chemistry: Used as a reagent in the spectrophotometric determination of metal ions like Thorium(IV), Uranium(VI), Iron(III), and hydrazine in various samples. [, , , ]
- Coordination Chemistry: Acts as a versatile ligand for the synthesis of various transition metal complexes exhibiting interesting structural and magnetic properties. [, , , , , , , , , , , , , , ]
- Medicinal Chemistry: Derivatives, particularly Schiff bases, exhibit potential antimicrobial and antifungal activities. [, , , , ] Some derivatives show promise as urease inhibitors. [] Studies have investigated the use of 2-Hydroxy-1-naphthaldehyde derivatives as potential anticancer agents. []
- Material Science: Metal complexes incorporated into suitable supports like clays have shown potential in catalytic applications. [] Some derivatives have fluorescent properties, making them useful in sensor development. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
